molecular formula C14H20ClNO2 B12639785 Normeperidine-d4 Hydrochloride

Normeperidine-d4 Hydrochloride

Cat. No.: B12639785
M. Wt: 273.79 g/mol
InChI Key: BBWMASBANDIFMV-DEHBLRELSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Normeperidine-d4 Hydrochloride is an isotopically labeled compound used primarily as an analytical reference material. It is a deuterated form of normeperidine, which is a metabolite of meperidine, an opioid analgesic. The compound is often utilized in mass spectrometry for the quantification of normeperidine due to its stable isotopic labeling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Normeperidine-d4 Hydrochloride involves the incorporation of deuterium atoms into the normeperidine molecule. The process typically starts with the precursor meperidine, which undergoes N-demethylation to form normeperidine. The deuterium atoms are introduced through a series of chemical reactions that replace hydrogen atoms with deuterium. The final product is then converted into its hydrochloride salt form for stability and ease of handling .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic labeling of the final product. The compound is produced under controlled conditions to meet the standards required for its use as a certified reference material .

Chemical Reactions Analysis

Types of Reactions

Normeperidine-d4 Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various deuterated derivatives and metabolites, which are useful for analytical and research purposes .

Scientific Research Applications

Normeperidine-d4 Hydrochloride is widely used in scientific research, particularly in:

Mechanism of Action

Normeperidine-d4 Hydrochloride functions by mimicking the behavior of normeperidine in biological systems. It binds to opioid receptors in the central nervous system, leading to inhibition of ascending pain pathways and altering the perception of pain. The deuterium labeling does not significantly alter its pharmacological activity but allows for precise tracking and quantification in analytical studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Normeperidine-d4 Hydrochloride is unique due to its stable isotopic labeling, which provides enhanced accuracy in mass spectrometric analysis. This makes it an invaluable tool in research settings where precise quantification of normeperidine is required .

Properties

Molecular Formula

C14H20ClNO2

Molecular Weight

273.79 g/mol

IUPAC Name

ethyl 2,2,6,6-tetradeuterio-4-phenylpiperidine-4-carboxylate;hydrochloride

InChI

InChI=1S/C14H19NO2.ClH/c1-2-17-13(16)14(8-10-15-11-9-14)12-6-4-3-5-7-12;/h3-7,15H,2,8-11H2,1H3;1H/i10D2,11D2;

InChI Key

BBWMASBANDIFMV-DEHBLRELSA-N

Isomeric SMILES

[2H]C1(CC(CC(N1)([2H])[2H])(C2=CC=CC=C2)C(=O)OCC)[2H].Cl

Canonical SMILES

CCOC(=O)C1(CCNCC1)C2=CC=CC=C2.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.